molecular formula C15H17NO2 B12050892 2-Amino-2-[4-(benzyloxy)phenyl]ethanol

2-Amino-2-[4-(benzyloxy)phenyl]ethanol

Cat. No.: B12050892
M. Wt: 243.30 g/mol
InChI Key: YWWWBFXZRQYHEV-UHFFFAOYSA-N
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Description

Overview of Phenylethanolamine Derivatives in Contemporary Chemical Research

The phenylethanolamine scaffold is a cornerstone in medicinal chemistry and pharmacology. chemsynthesis.com These compounds are structurally similar to endogenous catecholamine neurotransmitters like norepinephrine (B1679862) and epinephrine, which play crucial roles in physiological processes. chemsynthesis.complos.org The basic structure consists of a phenyl ring attached to an ethanolamine (B43304) backbone. This framework allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse pharmacological activities. chemsynthesis.com

In contemporary research, phenylethanolamine derivatives are extensively studied as ligands for various receptors, most notably adrenergic receptors (α and β). frontiersin.orgnih.gov Adrenergic receptors are G protein-coupled receptors that mediate the body's "fight-or-flight" response, influencing cardiovascular function, respiratory rate, and metabolic processes. guidechem.comchemical-suppliers.eu By modifying the substitution pattern on the phenyl ring and the amine, chemists can fine-tune the selectivity and potency of these compounds for specific adrenergic receptor subtypes (e.g., β1, β2, β3). nih.govmdpi.com For instance, β2-agonists are used as bronchodilators in asthma treatment, while β1-antagonists (beta-blockers) are prescribed for hypertension and other cardiovascular conditions. chemical-suppliers.eunih.gov

Beyond adrenergic receptors, the phenylethanolamine motif is found in ligands for dopamine (B1211576) receptors, dipeptidyl peptidases (DPP4), and serotonin (B10506) (5-HT) receptors, highlighting its status as a "privileged scaffold" in drug discovery. chemsynthesis.comfrontiersin.org The ability to synthesize chiral amino alcohols, a key feature of many phenylethanolamines, is a significant area of research, with both biocatalytic and chemical methods being developed to produce single-enantiomer compounds, which is often crucial for therapeutic efficacy. researchgate.netcymitquimica.comgoogle.com

The Chemical Significance of the Benzyloxy Moiety in Organic Synthesis and Molecular Design

The benzyloxy group, often abbreviated as BnO, is a widely utilized functional group in organic chemistry, primarily serving as a robust protecting group for alcohols and phenols. chemimpex.comgoogleapis.com Its popularity stems from its general stability under a wide range of reaction conditions, including acidic, basic, and many oxidative and reductive environments where other protecting groups might fail. googleapis.com The most common method for introducing a benzyloxy group is the Williamson ether synthesis, which involves reacting an alcohol with a benzyl (B1604629) halide (like benzyl bromide) in the presence of a base. googleapis.com

The key advantage of the benzyloxy group is the variety of methods available for its removal (deprotection). The most common and mildest method is catalytic hydrogenolysis, where the C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst (Pd/C), yielding the free alcohol and toluene (B28343) as a byproduct. This process is highly efficient and clean. Alternative deprotection methods include the use of strong acids or oxidative cleavage, which can be useful when catalytic hydrogenation is incompatible with other functional groups in the molecule.

In molecular design, the introduction of a benzyloxy moiety can also influence a molecule's physical properties, such as its solubility and lipophilicity. Furthermore, substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, offer different deprotection strategies, allowing for orthogonal protection schemes in the synthesis of complex molecules with multiple hydroxyl groups. chemimpex.com The benzyloxycarbonyl (Cbz or Z) group is a related and equally important protecting group for amines, suppressing their nucleophilicity and basicity until removal is desired.

Rationale for Academic Inquiry into 2-Amino-2-[4-(benzyloxy)phenyl]ethanol

Specific academic literature detailing the synthesis and application of this compound is not widely available in public research databases. However, a strong rationale for its academic inquiry can be deduced from the chemical nature of its constituent parts. The compound represents a confluence of the bioactive phenylethanolamine scaffold and the synthetically versatile benzyloxy protecting group.

The primary academic interest in this molecule would likely lie in its role as a key intermediate for the synthesis of 4-hydroxy-substituted phenylethanolamine derivatives. The 4-hydroxy group is a critical feature in many biologically active phenylethanolamines, including the endogenous neurotransmitter norepinephrine and synthetic drugs, as it often participates in crucial hydrogen bonding interactions with receptor targets. nih.gov Direct synthesis of such molecules can be complicated by the reactivity of the phenolic hydroxyl group.

Therefore, this compound serves as a protected precursor. The benzyloxy group masks the reactive 4-hydroxy position, allowing chemists to perform modifications on other parts of the molecule, such as the amino group or the ethanol (B145695) side chain, without interference. Following these modifications, the benzyloxy group can be selectively removed via catalytic hydrogenolysis to unmask the 4-hydroxy group and yield the final target molecule. This strategy is fundamental in multi-step organic synthesis for creating novel, complex, and potentially bioactive compounds for pharmacological screening. The compound itself could be a building block in the modular synthesis of new ligands, catalysts, or advanced materials.

Historical Trajectories and Evolution of Research on Related Chemical Scaffolds

The history of research on phenylethanolamine-related scaffolds is deeply intertwined with the study of the sympathetic nervous system. In the late 19th and early 20th centuries, scientists isolated and identified adrenaline (epinephrine) from the adrenal gland. This led to the synthesis of related compounds and the seminal work of Raymond Ahlquist in 1948, who proposed the existence of two distinct types of adrenergic receptors, α and β, to explain the different physiological effects of these compounds. nih.govchemical-suppliers.eu This discovery laid the foundation for modern pharmacology and the rational design of drugs targeting the adrenergic system.

The subsequent decades saw an explosion in research. The discovery of dichloroisoproterenol (B1670464) in 1958 as the first β-blocker proved Ahlquist's theory and ushered in the therapeutic era of beta-blockade for heart conditions. chemical-suppliers.eu This spurred the development of numerous derivatives, leading to receptor subtype selectivity (β1 vs. β2) and improved therapeutic profiles. nih.govchemical-suppliers.eu The biosynthetic pathway for catecholamines, starting from tyrosine and proceeding through dopamine and norepinephrine to epinephrine, was elucidated around the 1960s, providing further insight into the roles of these chemical scaffolds in biology.

In parallel, synthetic organic chemistry has continuously evolved to provide more efficient and stereoselective methods for creating these structures. Early syntheses were often low-yielding and produced racemic mixtures. plos.org The development of asymmetric synthesis, including chiral catalysts and enzymatic resolutions, has been a major focus. researchgate.net Modern techniques like ruthenium-catalyzed asymmetric transfer hydrogenation and chromium-catalyzed cross-coupling reactions now allow for the highly efficient and enantioselective synthesis of chiral β-amino alcohols, which are the core of many phenylethanolamine drugs. cymitquimica.com This evolution enables the creation of complex and precisely defined molecules for investigating biological systems and developing new therapeutics.

Data Tables

Table 1: Chemical Identification of this compound

IdentifierValueSource
Molecular Formula C₁₅H₁₇NO₂Calculated
Molecular Weight 243.30 g/mol Calculated
CAS Number 906714-81-6 cymitquimica.com

Table 2: Properties of Related Phenylethanolamine Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Feature
2-Amino-2-phenylethanol C₈H₁₁NO137.18Unsubstituted parent compound. plos.org
2-Amino-2-(4-fluorophenyl)ethanol C₈H₁₀FNO155.17Contains a fluorine substituent. chemimpex.com
2-Amino-2-[4-(methylthio)phenyl]ethanol C₉H₁₃NOS183.27Contains a methylthio substituent.
2-[Benzyl(phenyl)amino]ethanol C₁₅H₁₇NO227.30N-benzylated and N-phenylated derivative. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-amino-2-(4-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C15H17NO2/c16-15(10-17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2

InChI Key

YWWWBFXZRQYHEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Amino-2-[4-(benzyloxy)phenyl]ethanol

The construction of this compound is typically accomplished through carefully designed multi-step synthetic routes. These pathways involve the sequential formation of carbon-carbon and carbon-heteroatom bonds to assemble the target molecular architecture.

Multi-Step Organic Reaction Sequences

A common strategy for the synthesis of this compound begins with a suitable aromatic precursor, which is then elaborated through a series of chemical reactions. One plausible sequence starts from 4-(benzyloxy)acetophenone. This starting material can be brominated at the alpha-position to yield 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one rsc.org. The resulting α-bromoketone is a versatile intermediate. The ketone functionality can be reduced to a hydroxyl group, followed by the displacement of the bromine atom with an amino group or a protected equivalent. Alternatively, the α-bromoketone can first undergo amination, followed by the reduction of the ketone.

Another viable pathway commences with 4-(benzyloxy)benzaldehyde (B125253) sigmaaldrich.comprepchem.com. A Strecker-type synthesis can be employed, where the aldehyde reacts with a cyanide source (e.g., sodium cyanide) and an amine (e.g., ammonia (B1221849) or a protected amine), to form an α-aminonitrile, specifically 2-amino-2-[4-(benzyloxy)phenyl]acetonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid followed by reduction, or direct reduction of the nitrile to an amine and the concurrent or subsequent reduction of an ester or other carbonyl derivative, would lead to the desired amino alcohol.

A third approach could involve the epoxidation of a styrenic precursor, 4-(benzyloxy)styrene. The resulting epoxide, 2-(4-(benzyloxy)phenyl)oxirane, can then be opened by an amine source, such as ammonia or a primary amine, to yield the target 2-amino-1-phenylethanol (B123470) derivative chemicalbook.com. However, this method may present challenges with regioselectivity, potentially yielding a mixture of 1-amino-2-hydroxy and 2-amino-1-hydroxy isomers.

Strategic Design and Selection of Precursor Compounds

The choice of starting materials is critical for an efficient synthesis. The precursors are selected based on their commercial availability, cost, and the efficiency with which they can be converted to the target molecule.

Precursor CompoundRationale for Selection
4-(Benzyloxy)acetophenone Readily available and allows for straightforward functionalization at the α-carbon to introduce the amino and hydroxyl groups. The benzyloxy group is a stable protecting group for the phenolic hydroxyl.
4-(Benzyloxy)benzaldehyde sigmaaldrich.comprepchem.comA versatile starting material for building the ethanolamine (B43304) side chain via methods like the Strecker or Henry (nitroaldol) reactions.
p-Hydroxyphenylethanol bibliotekanauki.plProvides the core phenylethanol structure. The synthesis would require protection of the phenolic hydroxyl, followed by introduction of the amino group at the C2 position, likely via oxidation to a ketone and subsequent reductive amination.
2-Bromo-1-(4-(benzyloxy)phenyl)ethan-1-one rsc.orgorientjchem.orgA key intermediate that can be synthesized from the corresponding acetophenone (B1666503). It contains the necessary carbon skeleton and a leaving group (bromide) for the introduction of the amino functionality.

Methodologies for Functional Group Protection and Deprotection

Due to the presence of multiple reactive functional groups (hydroxyl and amino groups) in the target molecule and its intermediates, a protection/deprotection strategy is often necessary to prevent unwanted side reactions.

The phenolic hydroxyl group is typically protected early in the synthesis to prevent its interference in subsequent reactions. The benzyl (B1604629) ether is a common choice for this purpose, as it is stable to a wide range of reaction conditions and can be removed under specific conditions, such as catalytic hydrogenation.

The amino group, once introduced, is also often protected. Carbamates such as the tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups are frequently employed. These protecting groups render the amine nucleophilicity inert and can be selectively removed. For instance, the Boc group is labile under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis. The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one functional group while others remain protected.

Advanced Synthetic Approaches and Innovative Techniques

To address the challenge of controlling stereochemistry, advanced synthetic methods are employed to produce specific enantiomers of this compound.

Stereoselective Synthesis of Enantiomeric Forms of the Compound

The synthesis of enantiomerically pure forms of the compound is of significant interest. This is typically achieved through asymmetric synthesis, which can involve the use of chiral catalysts, chiral auxiliaries, or enzymes. One common approach is the asymmetric reduction of a prochiral ketone, such as a protected 2-amino-1-(4-(benzyloxy)phenyl)ethan-1-one.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amino alcohols, Evans oxazolidinone auxiliaries are a well-known example.

More commonly, chiral catalysts are used to achieve enantioselectivity. For the reduction of ketones to chiral alcohols, catalysts such as those developed by Noyori (ruthenium-based) or Corey (oxazaborolidine-based, CBS catalysts) are highly effective acs.org. For instance, an α-amino ketone precursor could be reduced with high enantioselectivity using a chiral ruthenium catalyst in the presence of a hydrogen source.

Enzymatic resolutions or desymmetrization are also powerful tools. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic mixture of the target compound, allowing for the separation of the two enantiomers. Alternatively, a ketoreductase enzyme could be used for the enantioselective reduction of the corresponding ketone precursor.

Asymmetric MethodDescription
Chiral Catalysts Transition metal complexes with chiral ligands (e.g., Ru-BINAP, Rh-DIPAMP) or organocatalysts (e.g., CBS catalysts) are used in substoichiometric amounts to catalyze the formation of one enantiomer in excess. acs.orggoogle.comgoogleapis.comgoogle.com
Chiral Auxiliaries A chiral molecule is covalently attached to the substrate to direct the stereochemical course of a reaction. It is later removed.
Enzymatic Methods Enzymes such as lipases, proteases, or ketoreductases are used to either resolve a racemic mixture or to perform an enantioselective transformation.
Biocatalytic and Enzymatic Approaches in Synthesis

The synthesis of chiral amino alcohols and their derivatives is greatly advanced by biocatalytic methods, which utilize enzymes to perform highly selective chemical transformations. mdpi.com These enzymatic processes are valued for their high enantioselectivity and operation under mild reaction conditions. nih.gov Enzymes such as lipases, alcohol dehydrogenases (ADHs), and transaminases are instrumental in producing optically pure compounds. mdpi.comnih.gov

One notable application is the enantioselective microbial reduction of ketone precursors. For instance, research has demonstrated the reduction of ketones like 4-benzyloxy-3-methanesulfonylamino-2'-bromo-acetophenone to its corresponding (R)-alcohol using microorganisms such as Sphingomonas paucimobilis. researchgate.net This highlights the potential for microbial reduction of a suitably functionalized acetophenone to yield chiral this compound. Various microorganisms, including species from Candida, Pichia, and Saccharomyces, are known to reduce acetophenone derivatives with high enantiomeric excess (e.e.). mdpi.com

Enzyme-catalyzed reactions can also be performed in two-step processes within a single biocatalytic procedure. For example, lipase B from Candida antarctica has been used to catalyze both esterification and amidation sequentially, simplifying the synthesis of complex molecules and making the process more environmentally benign. nih.gov Additionally, the production of aromatic alcohols like 2-phenylethanol (B73330) in yeast via the Ehrlich pathway, which converts L-phenylalanine to the target alcohol, demonstrates a fundamental biocatalytic route that could be adapted for more complex derivatives. nih.gov The development of unnatural amino acid synthesis using enzymes like glutathione (B108866) S-transferase further showcases the power of biocatalysis to create novel, structurally complex molecules. valpo.edu

Asymmetric Reductions and Aminations

Asymmetric synthesis is crucial for producing enantiomerically pure β-amino alcohols like this compound. Key strategies include asymmetric reduction of ketones and asymmetric amination of alcohols.

Asymmetric Reductions: The catalytic asymmetric reduction of prochiral ketones is a primary method for establishing the stereocenter of the alcohol group. The Noyori asymmetric hydrogenation, for example, is a well-established method for the enantioselective reduction of functionalized ketones to produce chiral secondary alcohols in high enantiomeric excess. researchgate.net Another powerful approach involves the use of alcohol dehydrogenases (ADHs). Engineered ADHs have been successfully used in the asymmetric biocatalytic reduction of bulky, poly-functionalized ketones, achieving high enantiopurity for crucial pharmaceutical intermediates. nih.gov The ability to affect the asymmetric reduction of heterocyclic β-aminoacrylates using a Rhodium/WALPHOS catalyst system to generate N-heterocyclic β2-amino acids with ≥97% e.e. further illustrates the precision of modern catalytic reduction methods. bris.ac.uk

Asymmetric Aminations: Asymmetric amination provides a direct route to chiral amines from alcohols or ketones. A powerful strategy is the multi-catalytic, asymmetric, radical C–H amination, which can convert alcohols into medicinally valuable chiral β-amino alcohols. nih.govnih.gov This method employs a radical relay chaperone strategy where an alcohol is transiently converted to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT). A chiral copper catalyst mediates this process, enabling high enantio- and regioselectivity. nih.govnih.gov

Furthermore, redox-neutral enzymatic cascades combining ADHs and amine dehydrogenases (AmDHs) represent an elegant approach for synthesizing chiral amines from racemic alcohols. In this system, the ADH oxidizes the alcohol to a ketone while the AmDH catalyzes the reductive amination of the ketone to the desired chiral amine, with an internal recycling of the necessary NADH/NAD+ cofactor. This has been shown to convert various secondary alcohols into enantiopure amines with high conversion rates and over 99% enantiomeric excess. researchgate.net

Implementation of Green Chemistry Principles in Compound Synthesis

Green chemistry principles are increasingly integrated into synthetic routes to reduce waste, energy consumption, and the use of hazardous materials. For the synthesis of compounds like this compound, techniques such as microwave-assisted synthesis, ultrasound-assisted protocols, and solvent-free systems are particularly relevant.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. clockss.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and fewer by-products compared to conventional heating methods. clockss.orgrsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 2-aminothiophene and 2-amino-4,6-diarylpyrimidine derivatives. clockss.orgrsc.org In these syntheses, microwave heating facilitates key steps like aldol (B89426) condensations and ring closures, demonstrating its utility for constructing complex molecular scaffolds efficiently. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodReaction TimeYieldKey AdvantageReference
Conventional HeatingHours to DaysModerateTraditional, well-established rsc.org
Microwave-Assisted (MAOS)MinutesOften HigherRapid, efficient, fewer by-products clockss.orgrsc.org
Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation, or sonochemistry, provides mechanical energy to chemical reactions, leading to the formation and collapse of cavitation bubbles. This process enhances mass transfer and can significantly accelerate reaction rates, often under milder conditions than conventional methods. rsc.org Ultrasound-assisted synthesis has been employed for the creation of various bioactive heterocycles, sometimes eliminating the need for a catalyst. rsc.org For example, the synthesis of benzoxazole (B165842) and 2-amino pyrimidine (B1678525) derivatives has been achieved with high yields in significantly shorter reaction times (10-30 minutes) compared to hours under conventional heating. rsc.org The use of water as a solvent in many ultrasound-assisted protocols further enhances the green credentials of this method, facilitating simple product isolation. nanobioletters.comresearchgate.net

Development of Solvent-Free Reaction Systems

Eliminating organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions minimize waste and avoid the environmental and health hazards associated with volatile organic compounds. An ultrasound-assisted, tandem one-pot protocol for preparing polysubstituted pyrroles has been developed under solvent-free conditions, using iodine as a catalyst. This approach not only reduces the reaction time from hours to minutes but also provides an energy-efficient and environmentally friendly pathway with yields ranging from 77–92%. rsc.org Such methodologies demonstrate the potential for developing solvent-free systems for the key bond-forming steps required in the synthesis of this compound and its precursors.

Flow Chemistry Applications in Compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety, and the potential for straightforward automation and scalability. chemrxiv.org This technology is particularly well-suited for multi-step syntheses, where intermediates are generated and consumed in a continuous sequence without isolation. unimi.it

The synthesis of various heterocyclic compounds and pharmaceutical intermediates has been successfully demonstrated using flow chemistry. unimi.itresearchgate.net For example, a three-step continuous synthesis of oxadiazole derivatives was completed in approximately 30 minutes, a significant reduction from the long reaction times required in batch mode. unimi.it In-line purification using scavenger resins can also be integrated into flow systems, streamlining the entire process from starting materials to the final product. unimi.it The application of automated fast-flow peptide synthesis (AFPS) to produce entire protein chains highlights the high level of control and efficiency achievable with modern flow systems. chemrxiv.orgchimia.ch These principles can be directly applied to the synthesis of this compound, enabling a safer, more efficient, and automated production route.

Table 2: Research Findings in Advanced Synthesis

MethodologyKey Research FindingSignificanceReference
Biocatalytic ReductionMicrobial reduction of a 4-benzyloxy-acetophenone derivative to the (R)-alcohol.Demonstrates a direct, highly enantioselective route to a key chiral intermediate. researchgate.net
Asymmetric C-H AminationA multi-catalytic system using a chiral copper catalyst enables enantioselective C-H amination of alcohols.Provides a novel and powerful method for creating chiral β-amino alcohols. nih.govnih.gov
Ultrasound-Assisted SynthesisSynthesis of benzoxazoles in 10-30 minutes with 85-96% yields under catalyst-free conditions.Highlights major reductions in reaction time and improved sustainability. rsc.org
Flow ChemistryMulti-step synthesis of complex molecules like (±)-oxomaritidine achieved in less than a day using a fully automated flow system.Showcases the potential for rapid, efficient, and automated synthesis of complex targets. unimi.it

Chemical Reactivity and Derivatization Strategies for the Compound

The unique arrangement of functional groups in this compound—a primary amine, a secondary alcohol, a benzyloxy ether, and a phenyl ring—renders it a valuable precursor for a wide array of chemical transformations. Its reactivity allows for selective modifications at multiple sites, enabling the synthesis of diverse and complex molecular architectures.

The primary amino group is a key site for derivatization, readily undergoing reactions typical of primary amines.

Amidation: The amino group can be acylated to form amides. This transformation is a critical step in the synthesis of various heterocyclic compounds. For instance, the reaction of this compound with specific acylating agents, such as substituted phenylacetyl chlorides, yields the corresponding N-acyl derivatives. This amidation is often the precursor step to intramolecular cyclization reactions, like the Bischler-Napieralski or Pictet-Spengler reactions, to form isoquinoline (B145761) systems.

Alkylation: N-alkylation introduces substituents directly onto the nitrogen atom. While less documented in the context of cyclization precursors compared to amidation, this reaction allows for the synthesis of secondary or tertiary amines, further expanding the molecular diversity obtainable from the starting compound.

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction can be used to protect the amino group or to form intermediates for further transformations, such as reductive amination to yield secondary amines.

The table below summarizes amidation reactions involving the amino group.

Table 1: Examples of Amidation Reactions

Acylating Agent Product Type Subsequent Reaction Reference
Phenylacetyl Chloride N-(2-(4-(benzyloxy)phenyl)-2-hydroxyethyl)-2-phenylacetamide Bischler-Napieralski Cyclization
Substituted Phenylacetyl Chlorides Substituted N-acyl derivatives Synthesis of Isoquinoline Alkaloids

The benzyloxy group primarily serves as a stable protecting group for a phenolic hydroxyl function. Its removal is a key strategic step in many synthetic routes.

Deprotection (Nucleophilic Substitution/Hydrogenolysis): The most significant transformation of the benzyloxy moiety is its cleavage to unmask the free phenol. This is typically achieved through catalytic hydrogenolysis. The reaction involves hydrogen gas and a metal catalyst, most commonly palladium on carbon (Pd/C), to cleave the benzyl C-O bond. This deprotection is often one of the final steps in a multi-step synthesis, as the revealed phenolic hydroxyl group is more reactive and might not be compatible with earlier reaction conditions.

Oxidative Reactions: While direct oxidation of the benzyloxy group itself is not a common strategy, the benzyl ether is generally stable to many oxidizing agents that might be used to transform other parts of the molecule.

Nucleophilic Substitutions: The benzylic ether linkage is generally robust and not susceptible to nucleophilic attack under standard conditions, which is why it functions effectively as a protecting group. Its cleavage requires specific catalytic conditions as mentioned above.

The phenyl ring of this compound can be further functionalized, although this is less common than derivatization of the aminoethanol side chain. The existing substituents—the aminoethanol group and the benzyloxy group—are ortho-, para-directing for electrophilic aromatic substitution. Since the para position is already occupied by the benzyloxy group, new substituents would be directed to the positions ortho to the aminoethanol group (C3 and C5).

Potential reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the ring via electrophilic halogenation.

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group, allowing for further derivatization.

These modifications are often performed on precursors to this compound rather than on the molecule itself to avoid side reactions with the amine and alcohol functionalities.

A major application of this compound and its derivatives is in the synthesis of heterocyclic systems, particularly tetrahydroisoquinolines, which form the core of many alkaloids.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed intramolecular cyclization of an N-acyl derivative (amide) of the phenylethanolamine. The amide is first dehydrated to form a dihydroisoquinoline intermediate, which is then reduced to the final tetrahydroisoquinoline. The reaction typically requires a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).

Pictet-Spengler Reaction: This is another powerful method for synthesizing tetrahydroisoquinolines. It involves the condensation of the phenylethanolamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (electrophilic substitution) onto the electron-rich phenyl ring. The reaction often proceeds under milder conditions than the Bischler-Napieralski reaction and can be used to generate stereocenters with high control. For example, condensation with formaldehyde (B43269) or its equivalent leads to the parent tetrahydroisoquinoline ring system.

Oxazoline (B21484) Synthesis: The 1,2-amino alcohol functionality allows for the synthesis of 2-oxazoline rings through condensation with carboxylic acids or their derivatives. This can serve as a method to protect both the amine and alcohol simultaneously or to create chiral ligands for asymmetric catalysis.

The table below outlines key cyclization reactions.

Table 2: Cyclization Reactions for Heterocycle Synthesis

Reaction Name Precursor Key Reagents Product Type Reference
Bischler-Napieralski N-acyl derivative P₂O₅ or POCl₃, followed by reduction (e.g., NaBH₄) Tetrahydroisoquinoline
Pictet-Spengler Amine + Aldehyde/Ketone Acid catalyst (e.g., HCOOH, TFA) Tetrahydroisoquinoline

The efficiency and outcome of the synthetic transformations, particularly cyclization reactions, are highly dependent on the chosen conditions.

Bischler-Napieralski Reaction: Research has shown that the choice of solvent and cyclizing agent significantly impacts the yield. For the cyclization of N-(2-(4-(benzyloxy)phenyl)-2-hydroxyethyl)-2-phenylacetamide, using phosphorus pentoxide in nitromethane (B149229) was found to be effective. Optimization often involves screening different Lewis acids and adjusting the temperature to minimize side product formation.

Pictet-Spengler Reaction: The conditions for this reaction are generally milder. The choice of acid catalyst is crucial. Formic acid can serve as both the acid catalyst and the source of the C1 carbon (reacting as formaldehyde) for the cyclization. For other aldehydes, trifluoroacetic acid (TFA) is a common catalyst. Solvent choice, from dichloromethane (B109758) to acetonitrile (B52724), can influence reaction rates and yields. Studies have shown that microwave irradiation can significantly shorten reaction times compared to conventional heating.

Structural Elucidation and Advanced Analytical Methodologies

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy is fundamental to confirming the molecular structure of 2-Amino-2-[4-(benzyloxy)phenyl]ethanol. Each technique probes different aspects of the molecule's physical and chemical properties, collectively providing a complete structural picture.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the 4-(benzyloxy)phenyl group would appear as two doublets (an AA'BB' system) in the range of δ 6.9-7.4 ppm. The five protons of the benzyl (B1604629) group's phenyl ring would typically resonate as a multiplet between δ 7.2 and 7.5 ppm. The benzylic methylene (B1212753) protons (-O-CH₂-Ph) are anticipated to produce a singlet around δ 5.0-5.1 ppm. The methine proton (-CH(OH)NH₂) attached to the chiral center would likely appear as a multiplet around δ 4.8 ppm. The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are exchangeable and would present as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The carbon of the benzylic ether (-O-CH₂) is expected around 70 ppm. The carbons of the phenyl ring of the benzyl group would show signals in the typical aromatic region of δ 127-137 ppm. The substituted phenyl ring's carbons would also resonate in this region, with the carbon attached to the oxygen (C-O) appearing further downfield, around δ 158 ppm. The carbon atom of the chiral center (-C(OH)NH₂) is anticipated in the range of δ 55-60 ppm. orgsyn.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic C-H (Phenyl from Benzyl)7.20-7.50 (m, 5H)~127-137
Aromatic C-H (Disubstituted Phenyl)6.90-7.40 (m, 4H)~115 & ~128
-O-CH₂-Ph (Benzylic)~5.05 (s, 2H)~70
-CH(OH)NH₂ (Methine)~4.8 (m, 1H)~55-60
-CH₂-NH₂ (Methylene)Not ApplicableNot Applicable
-NH₂ (Amine)Variable (broad s, 2H)Not Applicable
-OH (Hydroxyl)Variable (broad s, 1H)Not Applicable
Quaternary Aromatic CarbonsNot Applicable~130-160

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. Strong, broad bands in the region of 3200-3600 cm⁻¹ would indicate O-H (alcohol) and N-H (primary amine) stretching vibrations. C-H stretching vibrations for the aromatic rings would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. A significant band corresponding to the C-O stretching of the benzyl ether would be observed around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). chemicalbook.comnist.gov

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (Broad)
N-H (Primary Amine)Stretching3200-3500 (Broad)
Aromatic C-HStretching3010-3100
Aliphatic C-HStretching2850-2960
Aromatic C=CStretching1450-1600
C-O (Ether)Asymmetric Stretching~1240
C-O (Alcohol)Stretching1050-1150

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₅H₁₇NO₂), the calculated molecular weight is approximately 243.30 g/mol . In an ESI-MS experiment (Electrospray Ionization), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 244.31.

The fragmentation pattern in MS provides structural clues. A characteristic and often base peak in compounds containing a benzyl group is the tropylium (B1234903) ion at m/z 91, formed by the cleavage of the benzylic ether bond. Another likely fragmentation pathway is the cleavage of the C-C bond adjacent to the amine, which can lead to fragments corresponding to the benzyloxy-phenyl portion of the molecule. nist.gov

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The 4-(benzyloxy)phenyl group in the molecule acts as a chromophore. It is expected to exhibit absorption maxima (λmax) in the ultraviolet region, typically around 220 nm and 275 nm, which is characteristic of substituted benzene (B151609) rings. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for determining the purity of the synthesized compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column, would be employed. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsielc.com By monitoring the elution profile with a UV detector set to one of the compound's absorption maxima (e.g., 275 nm), the presence of any impurities can be detected and quantified.

Furthermore, because the molecule contains a chiral center at the carbon bearing the hydroxyl and amino groups, it exists as a pair of enantiomers. To separate these enantiomers, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The separation is critical for applications where stereoisomeric purity is required. The development of such a method would involve screening various chiral columns and optimizing the mobile phase to achieve baseline separation of the two enantiomeric peaks. google.com

Gas Chromatography (GC)

Gas Chromatography (GC) serves as a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. creative-proteomics.comlibretexts.org For a molecule such as this compound, direct analysis by GC can be challenging due to the presence of polar functional groups (hydroxyl and amino groups), which increase the boiling point and can lead to issues like peak tailing and poor chromatographic resolution. thermofisher.comlibretexts.org These polar groups can cause strong interactions with the stationary phase, leading to decomposition in the high-temperature environment of the GC injector port. thermofisher.com

To overcome these limitations, a derivatization step is typically employed. libretexts.org This process involves chemically modifying the analyte to increase its volatility and thermal stability. scirp.org For the amino and hydroxyl groups in this compound, a common and effective method is silylation. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen atoms of the amine and alcohol with trimethylsilyl (B98337) (TMS) groups. thermofisher.comresearchgate.net This transformation reduces the polarity of the molecule, thereby increasing its volatility and making it amenable to GC analysis. libretexts.org

The derivatized sample is then introduced into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. libretexts.orgyoutube.com The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analyte between the two phases. creative-proteomics.com The elution order of compounds is generally dependent on their boiling points and their interactions with the stationary phase. libretexts.org A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. osha.govscirp.org When coupled with mass spectrometry (GC-MS), this technique not only separates the components of a mixture but also provides structural information based on their mass spectra, aiding in definitive identification. mdpi.com

The resulting chromatogram provides data on the retention time (the time taken for the analyte to pass through the column) and the peak area, which is proportional to the concentration of the compound. This allows for both qualitative and quantitative analysis.

Illustrative GC Parameters for Derivatized this compound:

ParameterValue/Description
Column DB-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 280 °C
Oven Program Initial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min
Detector Mass Spectrometer (MS)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Crystallographic Analysis for Definitive Structural Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. acs.orgcreative-biostructure.com This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation and configuration. creative-biostructure.com For a compound like this compound, which possesses stereogenic centers, XRD analysis can establish the relative and absolute stereochemistry. researchgate.net

The process begins with the growth of a suitable single crystal, which can be a challenging step for many organic molecules. acs.orgresearchgate.net Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. arizona.edu The crystal lattice diffracts the X-rays in a specific pattern of reflections, which is recorded by a detector. numberanalytics.com The angles and intensities of these diffracted beams are directly related to the arrangement of atoms within the crystal's unit cell, as described by Bragg's Law. numberanalytics.com

Analysis of the diffraction pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the crystal system. arizona.edulambdatechs.com The systematic absences in the diffraction data lead to the assignment of the space group, which describes the symmetry elements present in the crystal. malvernpanalytical.com The final step involves solving the crystal structure, typically using direct methods or Patterson methods, followed by refinement to generate a detailed model of the molecular structure. malvernpanalytical.comnih.gov The resulting structural model reveals not only the intramolecular features but also the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.gov

While specific crystallographic data for this compound is not publicly available, the following table presents representative data that would be expected from a successful single-crystal XRD analysis of a similar organic molecule.

Representative Crystallographic Data Table:

ParameterIllustrative Value
Chemical Formula C₁₅H₁₇NO₂
Formula Weight 243.30 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.12 Å, b = 5.85 Å, c = 22.45 Å, α = 90°, β = 98.50°, γ = 90°
Volume 1315.5 ų
Z (molecules per unit cell) 4
Calculated Density 1.228 g/cm³
Radiation MoKα (λ = 0.71073 Å)
Temperature 293(2) K
Reflections Collected 9540
Independent Reflections 2315 [R(int) = 0.045]
Final R indices [I>2σ(I)] R₁ = 0.052, wR₂ = 0.145

Computational Chemistry and Cheminformatics Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of "2-Amino-2-[4-(benzyloxy)phenyl]ethanol" at the atomic level. These methods model the electronic distribution and energy of the molecule, which are key determinants of its stability and reactivity.

Density Functional Theory (DFT) Studies of Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For "this compound," DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can determine optimized molecular geometry and various electronic descriptors. nih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich phenyl rings, while the LUMO may be distributed across the ethanolamine (B43304) side chain.

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface. This allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting non-covalent interactions with other molecules, including biological targets. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties of this compound

PropertyRepresentative ValueSignificance
HOMO Energy-5.8 eVIndicates the energy of the outermost electrons; relates to the ability to donate electrons.
LUMO Energy-0.5 eVIndicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are illustrative and representative of what would be obtained from DFT calculations for a molecule of this type.

Conformational Analysis and Exploration of Potential Energy Surfaces

The biological activity of a flexible molecule like "this compound" is highly dependent on its three-dimensional conformation. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable, low-energy conformers. This is achieved by systematically rotating the rotatable bonds, such as those in the ethanolamine side chain and the benzyloxy group, and calculating the energy of each resulting conformation.

The results of a conformational analysis can reveal the most likely shapes the molecule will adopt in different environments. This is particularly important for understanding how the molecule might fit into a protein's binding site. The relative energies of different conformers determine their population at a given temperature, with lower-energy conformers being more abundant.

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions indicates their strength. For "this compound," significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds, as well as delocalization within the aromatic rings. ijnc.irtsijournals.com This analysis helps to rationalize the molecule's structure, stability, and reactivity. pnrjournal.com

Table 2: Representative NBO Donor-Acceptor Interactions for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O)σ(C-C)3.2Hyperconjugation
LP (N)σ(C-H)2.5Hyperconjugation
π (C=C)phenylπ*(C=C)phenyl20.1Intramolecular charge transfer

Note: The values in this table are illustrative examples of the types of interactions and stabilization energies that would be identified through NBO analysis.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, or ligand, interacts with a macromolecular target, such as a protein or enzyme. These methods are instrumental in drug discovery and development.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. imist.ma The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. biomolther.org

For "this compound," docking studies can predict the specific interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen bonds: The amino and hydroxyl groups of the ethanolamine moiety are prime candidates for forming hydrogen bonds with polar amino acid residues in the binding site.

Hydrophobic interactions: The two phenyl rings can engage in hydrophobic interactions with nonpolar residues.

Pi-stacking: The aromatic rings can participate in π-π stacking or cation-π interactions with appropriate residues like phenylalanine, tyrosine, or tryptophan.

The results of docking simulations are often visualized to provide a 3D representation of the binding mode, offering a clear picture of the key intermolecular interactions. nih.govresearchgate.net

Elucidation of Molecular Targets and Receptor Binding Profiles

By performing docking simulations against a panel of different protein targets, it is possible to generate a predicted receptor binding profile for "this compound." This can help in identifying its likely molecular targets and predicting its pharmacological effects. For example, given its structural similarity to known adrenergic and dopaminergic agents, potential targets could include G-protein coupled receptors (GPCRs) such as adrenergic receptors or dopamine (B1211576) receptors. biomolther.orgnih.gov

The binding affinity, often estimated from the docking score, can provide a preliminary indication of the ligand's potency for a particular target. mdpi.com While these predictions require experimental validation, they are invaluable for prioritizing compounds and designing further experiments. imist.maresearchgate.net

Table 3: Representative Predicted Binding Affinities of this compound for Potential Targets

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
β2-Adrenergic Receptor-8.5Asp113, Ser204, Asn312
Dopamine D2 Receptor-7.9Asp114, Ser193, Phe389
NMDA Receptor (NR2B)-7.2Asp101, Ile150, Phe176

Note: The values and residues in this table are illustrative and represent the type of data that would be generated from molecular docking studies against these potential protein targets.

In silico Characterization of Enzyme Inhibition Mechanisms

The investigation of a compound's potential to inhibit enzymes is a critical step in drug discovery. Molecular docking and molecular dynamics simulations are the primary tools used for this purpose. These methods predict how a ligand, such as this compound, might bind to the active site of a target enzyme and the stability of the resulting complex.

Molecular docking studies would calculate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and enzyme residues. For instance, studies on other molecules have successfully used this approach to identify inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The binding energy, often expressed in kcal/mol, indicates the strength of the interaction.

Molecular dynamics simulations would further explore the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. However, specific molecular docking or dynamics studies detailing the interaction of this compound with any particular enzyme are not found in the reviewed literature.

Cheminformatics Applications in Compound Research

Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of various properties and the design of new compounds.

QSAR and QSTR models are mathematical models that correlate the chemical structure of a compound with its biological activity or toxicity, respectively chula.ac.th. These models are built using a dataset of compounds with known activities and are then used to predict the activity of new or untested compounds.

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods are then used to develop a mathematical equation that relates these descriptors to the observed activity or toxicity. A well-constructed QSAR model can be highly predictive, with high values for statistical metrics like R² (coefficient of determination) and Q² (cross-validated R²) nih.gov.

For this compound, a QSAR or QSTR study would require a dataset of structurally similar compounds with measured biological activity or toxicity data. Such studies are not available in the public domain for this specific compound.

The pharmacokinetic profile of a compound, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), determines its fate in the body. In silico models are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles nih.govnih.gov.

Computational tools can predict a range of parameters, including:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption are predicted to estimate how well the compound is absorbed from the gut mdpi.com.

Distribution: Predictions for plasma protein binding and blood-brain barrier penetration indicate how the compound will be distributed throughout the body nih.gov.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for assessing potential drug-drug interactions mdpi.com.

Excretion: The route and rate of elimination of the compound from the body can also be estimated.

While numerous tools and models exist for these predictions, specific in silico ADME data for this compound is not currently published. A hypothetical predictive analysis would likely involve the use of software that calculates these properties based on the compound's structure.

Below is a hypothetical table illustrating the types of pharmacokinetic parameters that would be predicted for this compound. Note: These are not actual data but examples of what would be generated by in silico prediction tools.

Pharmacokinetic ParameterPredicted ValueInterpretation
Caco-2 Permeability (logPapp)> 0.9High Permeability
Human Intestinal Absorption (%)> 80%High Absorption
Plasma Protein Binding (%)HighLikely to be highly bound to plasma proteins
Blood-Brain Barrier PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorYes/NoPrediction of interaction with a key metabolic enzyme

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target researchgate.netnih.gov. This approach allows researchers to prioritize which compounds to synthesize and test in the lab.

If this compound were identified as a hit compound from a primary screen, its structure would serve as a scaffold for the rational design of a library of new, potentially more potent, analogs researchgate.netnih.gov. This process often involves making targeted modifications to the scaffold and then using computational methods to predict the effect of these changes on binding affinity and other properties.

For example, a library could be designed by introducing different substituents at various positions on the phenyl ring or modifying the ethanolamine side chain. These virtual compounds would then be docked into the target enzyme's active site to prioritize the most promising candidates for synthesis. Collaborative virtual screening efforts have proven effective in rapidly expanding the structure-activity relationship (SAR) for hit compounds nih.govlshtm.ac.uk.

Mechanistic Investigations of Biological Activity Preclinical Research

Modulation of Specific Molecular Targets by 2-Amino-2-[4-(benzyloxy)phenyl]ethanol and its Derivatives

The biological effects of chemical compounds are often rooted in their ability to interact with and modulate the function of specific proteins, such as enzymes and receptors. Research has focused on various derivatives of the 2-phenylethanol (B73330) and N-(4-(benzyloxy)-phenyl) scaffolds to elucidate these interactions.

Interactions with Cellular Macromolecules

Beyond enzymes and receptors, small molecules can interact with other essential cellular components, such as ribosomal subunits, to exert their effects.

Bacterial Ribosomal Subunits: While direct interaction studies with this compound are not specified, research on the broader class of 2-phenylethanol derivatives suggests that their bacteriostatic activity is linked to their effects on bacterial membranes. nih.gov It is noted that 2-phenylethanol can affect DNA, RNA, and protein synthesis in bacteria, which would involve interactions with macromolecules like ribosomal subunits. nih.gov

Antimicrobial Research Aspects

The investigation of novel antimicrobial agents is a critical area of pharmaceutical research. The 2-phenylethanol scaffold and its derivatives have been evaluated for their activity against a range of bacterial and fungal pathogens.

Other Preclinical Biological Activity Explorations

Preclinical research has ventured into various other potential therapeutic applications of "this compound" and its analogs, exploring its effects beyond its primary investigated roles. These explorations have spanned neuropharmacology, anti-inflammatory pathways, antiviral activity, and cytotoxic effects against specific cell lines.

Anti-inflammatory Effects and Mediator Regulation

Investigations into the anti-inflammatory potential of compounds structurally related to "this compound" have revealed promising activities. The focus of this research has often been on the inhibition of key inflammatory mediators and pathways.

A study on β-amino alcohol derivatives demonstrated their ability to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from gram-negative bacteria, triggering a pro-inflammatory cascade. The β-amino alcohol derivatives were found to disrupt the formation of the TLR4/MD-2 complex, which is essential for initiating the inflammatory signal. This disruption leads to the suppression of NF-κB activation, a central transcription factor in the inflammatory response. While these derivatives showed modest potency, they represent a promising starting point for the development of agents targeting severe sepsis and other inflammatory conditions.

Similarly, research on phloroglucinol (B13840) derivatives has identified compounds that act as dual inhibitors of inducible nitric oxide synthase (iNOS) and NF-κB. For example, diacylphloroglucinol and alkylated monoacylphloroglucinol have shown significant inhibitory activity against these targets. The regulation of mediators like nitric oxide (NO) is a critical aspect of controlling inflammation.

Although direct studies on the anti-inflammatory effects of "this compound" are limited, the demonstrated activity of structurally similar β-amino alcohols and other related compounds in modulating key inflammatory pathways like TLR4 signaling and NF-κB activation suggests a plausible, yet uninvestigated, anti-inflammatory potential.

Antiviral Properties

The amino alcohol moiety is a structural feature present in a number of compounds with established antiviral activity. For instance, the core structures of the anti-HIV drugs lopinavir (B192967) and ritonavir (B1064) contain an amino alcohol framework. This has prompted research into novel amino alcohol derivatives as potential antiviral agents.

While direct antiviral screening data for "this compound" is not prominently featured in the available literature, the broader class of amino alcohols has been explored for such properties. The mechanism of action for some antiviral amino alcohols involves the inhibition of viral proteases, which are crucial for viral replication. The hydroxyethylamine core, in particular, is known to inhibit aspartic protease enzymes.

Future research would be necessary to determine if "this compound" possesses any specific antiviral properties.

Structure Activity Relationship Sar Studies

Influence of Specific Substituents on the Biological Activity of the Compound

Role of the Benzyloxy Group in Modulating Binding Affinity and Membrane Permeability

The benzyloxy group is a critical pharmacophore for the biological activity of many derivatives, particularly noted for its role in monoamine oxidase B (MAO-B) inhibition. nih.govresearchgate.net Studies on related structures have confirmed that the benzyloxy group is crucial for establishing selective MAO-B inhibitory activity. nih.gov This group contributes to the molecular hydrophobicity, which is consistent with the environment of the enzyme's active site. nih.gov The position of the benzyloxy substituent is also key; for instance, in some chalcone (B49325) and isatin-based derivatives, a para-benzyloxy group on the phenyl ring results in more significant MAO-B inhibition compared to a meta-benzyloxy group. nih.govnih.gov

Beyond binding affinity, the benzyloxy group significantly influences membrane permeability, a critical factor for bioavailability and targeting the central nervous system (CNS). The Parallel Artificial Membrane Permeability Assay (PAMPA) has been used to assess the ability of benzyloxy-containing compounds to cross the blood-brain barrier (BBB). Studies on benzyloxy chalcones showed they possess significant permeability and CNS bioavailability, with effective permeability (Pe) values often exceeding the threshold for CNS penetration. nih.gov This suggests that the lipophilic nature of the benzyl (B1604629) moiety is advantageous for crossing cellular membranes. nih.govresearchgate.net

Impact of Amino Group Modifications on Hydrogen Bonding and Solubility Characteristics

The primary amino group and the adjacent hydroxyl group are fundamental to the β-amino alcohol scaffold, primarily through their ability to form hydrogen bonds. nih.gov Crystallographic studies of related amino alcohols, such as cis-2-amino-1,2-diphenylethanol, show that the amino and hydroxyl groups engage in intermolecular O—H⋯N hydrogen bonds, which dictate the supramolecular structure in the solid state. researchgate.net These hydrogen bonding capabilities are essential for interactions within the binding pockets of target proteins.

Modification of the amino group directly alters these properties. For example, converting the primary amine to a secondary or tertiary amine, or to an amide (e.g., a β-benzamide), changes its hydrogen bond donating and accepting capacity, which in turn affects its solubility and binding interactions. nih.govscirp.org The presence of amino groups can also dramatically enhance electrochemical performance in certain applications by suppressing dissolution in electrolytes, highlighting its role in stabilizing the molecule within its environment. rsc.org Furthermore, the protonated state of the amine at physiological pH is critical for forming salt bridges with acidic residues like glutamate (B1630785) in enzyme active sites. scirp.org

Effects of Substitutions on the Phenyl Ring (e.g., Halogenation, Methylation, Nitration)

Substitutions on the phenyl ring to which the amino ethanol (B145695) chain is attached provide a powerful means to fine-tune biological activity. The electronic and steric properties of these substituents can modulate binding affinity and selectivity.

Halogenation: The introduction of halogen atoms to the phenyl ring has a pronounced effect. In a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives, introducing substituents on the benzyloxy ring was generally favorable for MAO-B inhibition. tandfonline.com Specifically, fluoro substitution led to better MAO-B inhibition than other halogen substitutions at the same position. tandfonline.com The position of halogenation is also critical; para-halogenation of the benzyloxy ring was more favorable for MAO-A/B inhibition than other positions, while dihalogenation at the 3,4-positions enhanced MAO-A inhibitory activity. tandfonline.com

Methylation and Other Groups: In some scaffolds, the introduction of electron-donating groups, such as methoxy, on the phenyl ring has been shown to improve activity. Conversely, the presence of electron-withdrawing groups can also be beneficial depending on the target. For some benzimidazole (B57391) derivatives, a benzyl ring on the amine was found to occupy a small hydrophobic pocket in the target enzyme's active site. scirp.org

The following table summarizes the observed effects of various substitutions on the phenyl ring of phenylethanolamine analogs and related structures.

Substitution TypePositionObserved Effect on ActivityReference
Halogenation (Fluoro)paraFavorable for MAO-B inhibition. tandfonline.com
Halogenation (Di-halogen)3,4-positionsFavorable for MAO-A inhibition. tandfonline.com
General SubstitutionOn benzyloxy ringGenerally favorable for MAO-B inhibition compared to unsubstituted. tandfonline.com
Nitroortho & paraLowers selectivity for MAO-B inhibition in aminoethyl benzyl ethers. northwestern.edu
IodometaMost potent analogue for MAO-B inhibition in a series of aminoethyl benzyl ethers. northwestern.edu

Significance of Stereochemistry on Functional Properties

The 2-Amino-2-[4-(benzyloxy)phenyl]ethanol molecule contains a chiral center at the carbon atom bonded to the phenyl ring, the amino group, the hydroxyl-bearing carbon, and a hydrogen atom. Therefore, it exists as a pair of enantiomers, (R) and (S). In biological systems, which are themselves chiral, these enantiomers can exhibit vastly different pharmacological and toxicological profiles. wikipedia.org

It is a well-established principle that the two enantiomers of a chiral drug may have different affinities for their protein targets, different metabolic pathways, and ultimately, different therapeutic effects. libretexts.org For example, the dextrorotatory S-isomer of phenylethanolamine can be synthesized from (+)-mandelic acid. wikipedia.org The synthesis of chiral β-amino alcohols often requires enantioselective methods to produce a single, desired enantiomer, as the other may be inactive or cause unwanted side effects. nih.govsciengine.com The development of catalysts for asymmetric synthesis is a key area of research to access enantiomerically pure β-amino alcohols. sciengine.com

Scaffold Modifications and Activity Profile Alterations

Derivatizations of the β-Amino Alcohol Backbone

The β-amino alcohol backbone is a versatile template that can be chemically modified to alter the compound's activity profile. nih.govresearchgate.net Synthetic strategies often employ a protected form of the β-amino alcohol, such as an oxazoline (B21484), which can then be converted into a diverse range of derivatives. nih.gov These modifications can fundamentally change the compound's chemical properties and biological targets. nih.gov

For example, an oxazoline intermediate can be hydrolyzed under different conditions to yield either the free β-amino alcohol or a β-benzamide. nih.gov Further reactions can transform the scaffold into entirely new chemical classes, demonstrating the synthetic utility of the core structure. nih.gov

The table below illustrates several possible derivatizations starting from a protected β-amino alcohol backbone.

Starting MaterialReagentsProduct ClassReference
OxazolineHCl (100 °C)Free β-Amino Alcohol nih.gov
OxazolineHCl (23 °C)β-Benzamide nih.gov
β-BenzamideRuCl₃/NaIO₄α-Amino Acid nih.gov
OxazolineDIBALBn-protected β-Amine nih.gov
OxazolineMe₃Si–X (X=halide)Vicinal Benzamide Halide nih.gov

These transformations highlight the versatility of the β-amino alcohol motif as a synthetic intermediate for generating a library of compounds with potentially diverse biological activities. nih.govresearchgate.net

Design and Synthesis of Hybrid Molecules Incorporating Related Pharmacophores (e.g., Thiazolidine (B150603), Pyranoquinoline, Pyrazoline)

The design of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active heterocyclic systems like thiazolidine, pyranoquinoline, and pyrazoline represents a strategic approach in medicinal chemistry. This strategy aims to combine the structural features of different pharmacophores to create novel compounds with potentially enhanced or synergistic biological activities.

Thiazolidine Hybrids

Thiazolidinones, particularly thiazolidin-4-ones, are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of hybrid molecules incorporating a thiazolidine ring often involves the reaction of a Schiff base with thioglycolic acid. researchgate.net In the context of this compound, a hypothetical synthetic route to a thiazolidine hybrid could be envisioned. The primary amino group of the parent compound could be condensed with an appropriate aromatic aldehyde to form a Schiff base. Subsequent cyclocondensation with thioglycolic acid would yield the desired thiazolidin-4-one hybrid.

A general scheme for the synthesis of thiazolidin-4-one derivatives is presented below:

StepReactantsReagents/ConditionsProductReference
14-Amino-1,2,4-triazole compound, Aromatic aldehydeEthanol, Glacial acetic acidSchiff base chemmethod.com
2Schiff base, Thioglycolic acidDioxane, Zinc chloride (II), RefluxThiazolidine-4-one derivative chemmethod.com

While direct synthesis of a thiazolidine hybrid of this compound is not explicitly detailed in the provided literature, the established synthetic methodologies for thiazolidin-4-ones provide a clear pathway for the design of such molecules. researchgate.netchemmethod.com The key would be the initial formation of a Schiff base from the parent compound, which can then undergo cyclization. researchgate.net

Pyranoquinoline Hybrids

The pyranoquinoline scaffold is another important heterocyclic system found in numerous biologically active compounds. The synthesis of 2-amino-pyranoquinoline derivatives has been successfully achieved through multi-component reactions. For instance, a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl moiety have been synthesized and evaluated for their biological activities. umsha.ac.irresearchgate.net

The synthesis of these hybrids typically involves a one-pot, three-component condensation reaction of a benzyloxy aldehyde derivative, malononitrile, and a quinoline (B57606) derivative in the presence of a suitable catalyst. umsha.ac.irarabjchem.org

A representative synthetic procedure for a 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivative is outlined below:

CompoundReactantsYield (%)Melting Point (°C)Reference
6d4-((4-bromobenzyl)oxy)benzaldehyde, Malononitrile, 4-hydroxyquinolin-2(1H)-oneNot Specified241-242 umsha.ac.ir
6e4-((4-methylbenzyl)oxy)benzaldehyde, Malononitrile, 4-hydroxyquinolin-2(1H)-oneNot Specified254-255 umsha.ac.ir

The characterization of these compounds was confirmed using IR, 1H NMR, and 13C NMR spectroscopy. umsha.ac.ir For example, the 1H NMR spectrum of compound 6d showed a singlet at 5.04 ppm corresponding to the CH2 protons of the benzyloxy group and a singlet at 4.45 ppm for the H4 proton of the pyran ring. umsha.ac.ir

Pyrazoline Hybrids

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological properties. The synthesis of pyrazoline hybrids can be achieved through the cyclization of chalcones with hydrazine (B178648) derivatives. nih.gov

To design a pyrazoline hybrid of this compound, one could first synthesize a chalcone intermediate. This would involve the Claisen-Schmidt condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative bearing the benzyloxy group. The resulting chalcone could then be reacted with hydrazine hydrate (B1144303) or a substituted hydrazine to yield the pyrazoline ring. nih.gov

A general synthetic pathway for pyrazoline derivatives is as follows:

StepReactionReactantsConditionsProductReference
1Claisen-Schmidt condensationKetone, AldehydeBase catalystChalcone nih.gov
2Ring-closure reactionChalcone, Hydrazine/PhenylhydrazineTetrabutylammonium bromide (TBAB) catalystPyrazoline nih.gov

While a direct example of a pyrazoline hybrid of this compound is not available in the provided sources, the established synthetic routes for pyrazolines offer a viable strategy for the creation of such hybrid molecules. nih.govnih.gov

Comparative Analysis of the Compound with Analogs and Chemically Related Scaffolds

The pharmacological potential of this compound can be better understood through a comparative analysis with its structural analogs and other chemically related scaffolds. This analysis helps in identifying the key structural features responsible for its biological activity and provides insights for the design of new and more potent molecules.

Comparison with Analogs

Another relevant analog is 2-((4-amino-2-(trifluoromethyl)phenyl)amino)ethanol . uni.lu While this compound maintains the ethanolamine (B43304) side chain, the phenyl ring is substituted differently, with an amino group and a trifluoromethyl group. The electronic properties of the phenyl ring are significantly altered by these substituents, which would affect the compound's pKa and its ability to participate in aromatic interactions.

The table below summarizes the key structural differences between this compound and its analogs:

CompoundPhenyl Ring SubstitutionSide Chain
This compound4-(Benzyloxy)-CH(NH2)CH2OH
2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile4-(Benzyloxy)-CH(NH2)CN
2-((4-Amino-2-(trifluoromethyl)phenyl)amino)ethanol4-Amino, 2-(Trifluoromethyl)-NHCH2CH2OH

Comparison with Chemically Related Scaffolds

The core structure of this compound can be viewed as a scaffold that can be modified to generate diverse chemical entities. A comparative analysis of different chemical scaffolds is crucial for understanding their potential in drug discovery. nih.gov

For instance, the pyranoquinoline scaffold, which can be incorporated to form hybrid molecules, presents a rigid, polycyclic system that can position the benzyloxy phenyl moiety in a specific orientation for optimal interaction with a biological target. umsha.ac.irresearchgate.net In contrast, the more flexible open-chain structure of the parent compound allows for a greater degree of conformational freedom.

The thiazolidinone scaffold introduces a five-membered heterocyclic ring with a carbonyl group, which can act as a hydrogen bond acceptor. nih.gov This is a significant departure from the hydroxyl group of the parent compound, which can act as both a hydrogen bond donor and acceptor.

The pyrazoline scaffold, another five-membered heterocycle, introduces two adjacent nitrogen atoms, which can also participate in hydrogen bonding and coordination with metal ions. nih.gov The nature and position of substituents on the pyrazoline ring can be varied to fine-tune the electronic and steric properties of the molecule.

A comparative overview of these scaffolds is provided in the table below:

ScaffoldKey Structural FeaturesPotential Impact on Activity
2-Amino-2-phenylethanolFlexible open chain, hydroxyl and amino groupsAllows for conformational flexibility, potential for hydrogen bonding
PyranoquinolineRigid, polycyclic, aromaticConstrains the conformation, potential for pi-pi stacking interactions
ThiazolidinoneFive-membered heterocycle, carbonyl groupCan act as a hydrogen bond acceptor, introduces a polar group
PyrazolineFive-membered heterocycle, two adjacent nitrogensCan participate in hydrogen bonding and metal coordination

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Enantioselective Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of synthetic strategies that employ chiral building blocks. enamine.net Chiral 1,2-amino alcohols are a prominent class of such building blocks, valued for their role in the synthesis of a wide array of biologically active molecules. researchgate.net The presence of both an amino and a hydroxyl group on adjacent carbons provides a rich platform for synthetic modifications, allowing for the construction of diverse and complex molecular architectures.

Synthesis of Enantiomerically Pure Compounds for Diverse Applications

While specific documented examples of the direct use of 2-Amino-2-[4-(benzyloxy)phenyl]ethanol in the synthesis of marketed pharmaceuticals are not prevalent in publicly accessible literature, its structural motif is a key feature in many bioactive compounds. Chiral β-amino alcohols, such as 2-amino-1-phenylethanol (B123470), are recognized as important intermediates in the synthesis of various pharmaceuticals. sigmaaldrich.com The synthesis of enantiomerically pure β-amino acids and their derivatives, which are crucial for drug development, often involves the use of chiral precursors. nih.gov The benzyloxy group on the phenyl ring of this compound offers a strategic advantage, as it is a common protecting group for phenols that can be removed at a later synthetic stage to yield a free hydroxyl group, a common feature in many biologically active molecules.

The general importance of chiral amino alcohols is underscored by their use in the synthesis of compounds with a wide range of biological activities. researchgate.net For instance, derivatives of β-phenylalanine have been shown to be valuable precursors in medicinal chemistry for targeting diseases like Alzheimer's. nih.gov

Construction of Complex Organic Architectures

The dual functionality of this compound allows it to be a linchpin in the assembly of complex organic structures. The amino and hydroxyl groups can be selectively protected and reacted, enabling the stepwise construction of larger molecules with controlled stereochemistry. Chiral building blocks are essential for the total synthesis of natural products and complex synthetic targets. nih.gov The principles of asymmetric synthesis, which often rely on such building blocks, are fundamental to modern organic chemistry. enamine.net

Role in Ligand and Catalyst Design

The development of chiral ligands is central to the field of asymmetric catalysis, where transition metal catalysts are rendered stereoselective by coordination to a chiral organic molecule. nih.govmdpi.com Chiral 1,2-amino alcohols are a well-established class of precursors for the synthesis of such ligands. researchgate.netrsc.org The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that directs the outcome of a catalytic reaction.

While specific ligands derived from this compound are not widely reported, the analogous compound, 2-amino-2-phenylethanol, has been investigated for this purpose. bldpharm.com The modification of the phenyl ring, as in the case of this compound, can be used to fine-tune the steric and electronic properties of the resulting ligand, potentially leading to improved enantioselectivity in catalytic reactions. bldpharm.com The synthesis of chiral ligands from readily available amino alcohols is a common strategy in the development of new asymmetric catalytic systems. nih.gov

Potential in Materials Science Research

The application of chiral molecules in materials science is a growing area of research. Chiral polymers, for instance, can exhibit unique properties and are of interest for applications in areas such as chiral separations and optoelectronics. While direct research on the use of this compound in materials science is limited, its structural features suggest potential avenues for exploration.

The amino and hydroxyl groups could serve as points for polymerization or for grafting onto polymer backbones. For example, polymers containing amino groups are used in various applications, including as binders for coatings. google.com The incorporation of a chiral, benzyloxy-functionalized monomer like this compound could lead to the development of functional polymers with specific properties. For instance, functionalized polymers of alpha-amino acids are being explored for various applications. google.com The synthesis of novel isoxazole (B147169) derivatives containing a 4-phenoxy-phenyl moiety, a structure with some similarity to the title compound, has been reported for their potential as acetyl-CoA carboxylase inhibitors, highlighting how such scaffolds can be incorporated into larger functional molecules. nih.gov

Future Research Trajectories and Current Challenges

Prospective Directions for Novel Synthetic Route Development

The pursuit of efficient and stereoselective synthetic methods for chiral amino alcohols like 2-Amino-2-[4-(benzyloxy)phenyl]ethanol is a significant area of contemporary research. Future efforts are likely to focus on enzymatic and asymmetric catalytic approaches to enhance yield, enantiopurity, and sustainability.

Biocatalysis, in particular, presents a promising frontier. The use of engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, offers a green alternative to traditional chemical synthesis. frontiersin.orgnih.gov These enzymes can facilitate the asymmetric amination of corresponding ketones under mild reaction conditions, often with high enantioselectivity. frontiersin.orgnih.gov The development of multi-enzyme cascade reactions is another prospective direction, enabling the synthesis of complex chiral molecules from simple precursors in a one-pot setup. nih.gov

In the realm of chemical synthesis, the development of novel chiral catalysts for asymmetric hydrogenation and transfer hydrogenation remains a key objective. psu.edu Furthermore, methods involving the reduction of chiral amino acids or their derivatives could be optimized for industrial-scale production. jocpr.com The exploration of innovative starting materials, potentially from renewable bio-based sources, is also a critical aspect of developing sustainable synthetic routes. openaccessgovernment.org

Strategies for Deeper Mechanistic Elucidation of Biological Actions

Understanding the precise mechanism by which this compound may exert biological effects is fundamental to its further development. While specific studies on this compound are not widely available, research on structurally related molecules, such as 2-phenylethanol (B73330) and its derivatives, provides a roadmap for future investigations.

A primary area of focus would be the interaction of the compound with biological membranes. Studies on 2-phenylethanol derivatives have indicated that their bacteriostatic activity correlates with their ability to insert into and disrupt the lipid bilayer of cell membranes. nih.govnih.gov Future research could employ biophysical techniques like fluorescence spectroscopy and model membrane systems to investigate if this compound follows a similar mechanism.

Furthermore, identifying specific molecular targets is crucial. This could involve a combination of affinity-based proteomics, genetic screening, and computational docking studies to pinpoint proteins or other macromolecules that interact with the compound. Elucidating these interactions will be key to understanding its potential biological activities.

Integration of Advanced Computational Modeling and Predictive Analytics

Computational chemistry offers powerful tools to accelerate the research and development process for compounds like this compound. Density Functional Theory (DFT) calculations can be employed to predict molecular geometry, vibrational frequencies, and electronic properties, providing insights into the compound's stability and reactivity. researchgate.net

Predictive analytics can be utilized to forecast potential biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net By building quantitative structure-activity relationship (QSAR) models based on libraries of related compounds, it may be possible to predict the efficacy and potential liabilities of novel derivatives before they are synthesized. nih.govncku.edu.tw Molecular dynamics simulations can also provide a dynamic view of how the compound interacts with biological targets, such as enzymes or receptors.

Table 1: Potential Applications of Computational Modeling

Computational Method Application in Research of this compound
Density Functional Theory (DFT) Prediction of molecular structure, spectroscopic properties, and reactivity.
Molecular Docking Identification of potential biological targets and binding modes.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity of novel derivatives.
Molecular Dynamics (MD) Simulations Elucidation of dynamic interactions with biological membranes or proteins.
ADMET Prediction Early assessment of pharmacokinetic and toxicity profiles.

Development of Structure-Based Design Principles for Targeted Derivatives

A systematic exploration of the structure-activity relationship (SAR) is essential for the rational design of derivatives of this compound with improved properties. By synthesizing and evaluating a series of analogues with modifications at key positions, researchers can deduce the structural features that are critical for a desired biological effect. nih.govncku.edu.tw

For instance, modifications to the benzyloxy group, the phenyl ring, or the ethanolamine (B43304) side chain could be systematically explored. The introduction of different substituents could influence factors such as lipophilicity, hydrogen bonding capacity, and steric interactions, all of which can impact biological activity. The insights gained from these SAR studies, combined with computational modeling, will guide the design of next-generation compounds with enhanced potency and selectivity.

Addressing Challenges in Scalable and Sustainable Compound Production

The transition from laboratory-scale synthesis to large-scale industrial production presents a number of challenges that must be addressed to ensure economic viability and environmental sustainability. For a chiral molecule like this compound, achieving high enantiopurity on a large scale can be a significant hurdle.

Developing robust and efficient catalytic systems, whether chemical or biological, is paramount. jocpr.comopenaccessgovernment.org For biocatalytic processes, challenges include enzyme stability, cofactor regeneration, and downstream processing to isolate the final product. mdpi.comnih.gov For chemical synthesis, the use of expensive or toxic heavy metal catalysts and harsh reaction conditions are concerns that need to be mitigated through the development of greener alternatives. jocpr.com

The sourcing of starting materials is another critical consideration. A move towards renewable feedstocks, as opposed to petroleum-based precursors, is a key aspect of sustainable manufacturing. openaccessgovernment.org Furthermore, process optimization to minimize waste generation and energy consumption will be essential for creating an environmentally responsible production process. mdpi.com

Table 2: Key Challenges in Production

Challenge Area Specific Hurdles for this compound
Scalability Maintaining high yield and enantioselectivity at large scale.
Efficient separation of the desired enantiomer.
Robustness of the catalytic system under industrial conditions.
Sustainability Reduction or elimination of hazardous reagents and solvents.
Use of renewable starting materials.
Minimization of energy consumption and waste production.
Efficient catalyst recovery and recycling.

Q & A

Basic: What are the most reliable synthetic routes for 2-amino-2-[4-(benzyloxy)phenyl]ethanol, and how can purity be optimized during synthesis?

Answer:
A common method involves reacting 4-(benzyloxy)benzaldehyde with ammonium acetate and nitroethane in a modified Henry reaction, followed by catalytic hydrogenation to reduce the nitro group to an amine . Key steps include:

  • Reaction conditions: Use ethanol as a solvent with glacial acetic acid as a catalyst under reflux (70–80°C) for 6–8 hours .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) removes unreacted aldehydes. Purity (>98%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

  • Spectroscopic analysis:
    • ¹H/¹³C NMR: Identify the benzyloxy group (δ 7.3–7.5 ppm for aromatic protons, δ 70–75 ppm for the benzyl ether carbon) and the ethanolamine moiety (δ 3.5–4.0 ppm for CH₂OH) .
    • FT-IR: Confirm the hydroxyl group (broad peak ~3300 cm⁻¹) and amine N-H stretch (~3400 cm⁻¹) .
  • Mass spectrometry: High-resolution ESI-MS provides accurate mass data (e.g., [M+H]⁺ calculated for C₁₅H₁₇NO₂: 268.1338) .

Advanced: How can conflicting data on the compound’s biological activity (e.g., receptor binding vs. cellular assays) be resolved?

Answer:
Contradictions often arise from assay-specific conditions:

  • TAAR1 receptor binding: Use radiolabeled ligands (e.g., ³H-tyramine) in competitive binding assays with HEK293 cells expressing human TAAR1. Calculate IC₅₀ values via nonlinear regression .
  • Functional cellular assays: Measure cAMP accumulation in transfected cells. Discrepancies may stem from differences in receptor coupling efficiency or partial agonism . Normalize data to positive controls (e.g., β-phenylethylamine) and use statistical tools like two-way ANOVA to assess significance .

Advanced: What strategies mitigate instability of this compound in aqueous solutions?

Answer:
Instability is linked to hydrolysis of the benzyl ether or oxidation of the ethanolamine group:

  • pH control: Store solutions at pH 5–6 (acetate buffer) to slow hydrolysis. Avoid alkaline conditions (>pH 8) .
  • Antioxidants: Add 0.1% w/v ascorbic acid to prevent amine oxidation .
  • Lyophilization: Freeze-dry the compound with trehalose (1:1 mass ratio) for long-term storage .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?

Answer:

  • Docking studies: Use Schrödinger Suite or AutoDock Vina to model interactions with TAAR1. Focus on the ethanolamine moiety’s hydrogen bonding with Asp103 and the benzyloxy group’s hydrophobic packing with Phe264 .
  • QSAR analysis: Train models on IC₅₀ data from analogs to predict substituent effects. Prioritize electron-donating groups (e.g., -OCH₃) at the 4-position for improved affinity .

Basic: What are the critical impurities to monitor during synthesis, and how are they quantified?

Answer:
Common impurities include:

  • Des-benzyl intermediate: Formed via incomplete protection. Detect via HPLC retention time shift (tᵣ = 5.2 min vs. 7.8 min for the target compound) .
  • Oxidation byproducts (e.g., ketone derivative): Monitor using UV-Vis at 280 nm (ε = 4500 M⁻¹cm⁻¹) .
  • Quantification: Use a calibration curve with spiked impurity standards (1–10 μg/mL) .

Advanced: How does stereochemistry influence the compound’s pharmacological profile?

Answer:
The (R)-enantiomer shows higher TAAR1 binding affinity (Kᵢ = 120 nM) than the (S)-enantiomer (Kᵢ = 450 nM) .

  • Chiral resolution: Use a Chiralpak AD-H column with hexane/isopropanol (85:15) at 1 mL/min.
  • In vivo relevance: Test enantiomers in rodent models for locomotor activity; (R)-enantiomer reduces dopamine reuptake by 40% at 10 mg/kg .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.